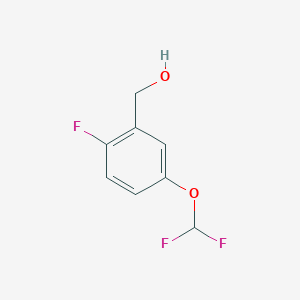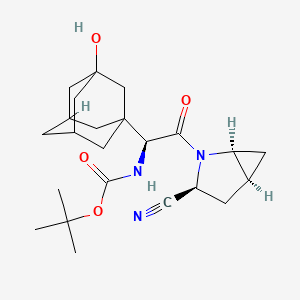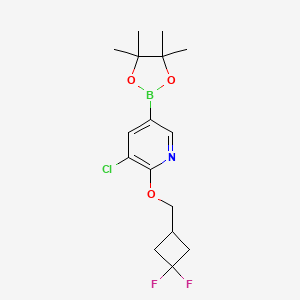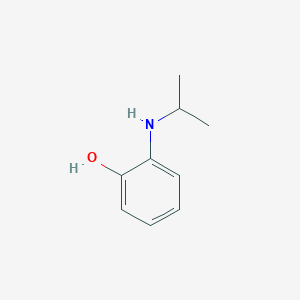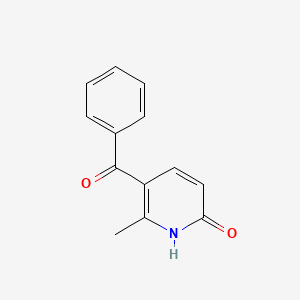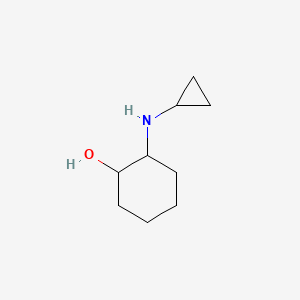
(1R,2R)-2-(Cyclopropylamino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1R,2R)-2-(Cyclopropylamino)cyclohexanol: is a chiral compound with a cyclohexanol backbone and a cyclopropylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Cyclopropylamino)cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the cyclopropylamino group.
Reduction: The carbonyl group of cyclohexanone is reduced to form cyclohexanol.
Amination: The cyclohexanol is then subjected to amination reactions to introduce the cyclopropylamino group. This step often involves the use of cyclopropylamine and appropriate catalysts under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(1R,2R)-2-(Cyclopropylamino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted cyclohexanol compounds.
科学的研究の応用
(1R,2R)-2-(Cyclopropylamino)cyclohexanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies:
Industrial Applications: It is used in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism by which (1R,2R)-2-(Cyclopropylamino)cyclohexanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, (1R,2R)-2-(Cyclopropylamino)cyclohexanol stands out due to its cyclopropylamino group, which imparts unique chemical and biological properties
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
2-(cyclopropylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)10-7-5-6-7/h7-11H,1-6H2 |
InChIキー |
CFEAMNVUJMQGNK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)NC2CC2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8753639.png)
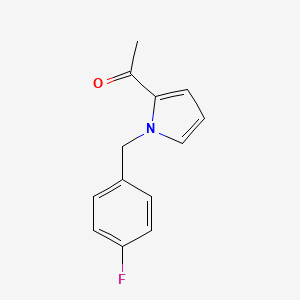
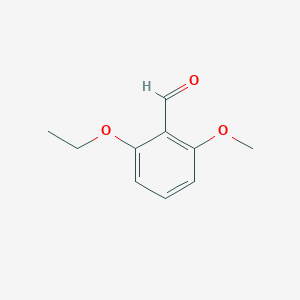
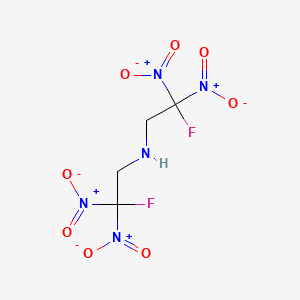
![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-chloro-2-methyl-](/img/structure/B8753667.png)
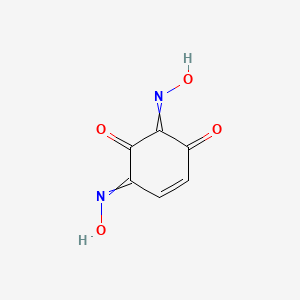
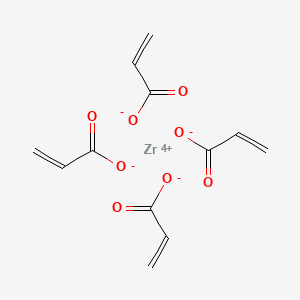
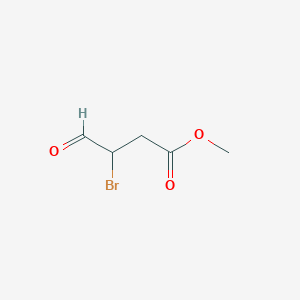
methanone](/img/structure/B8753710.png)
